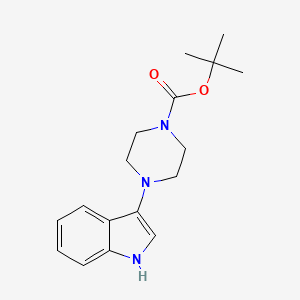

Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate

Vue d'ensemble

Description

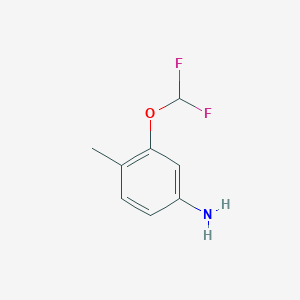

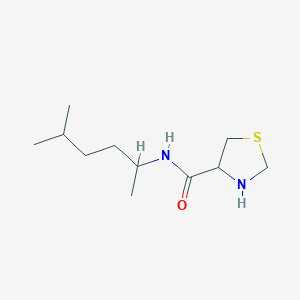

Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H23N3O2 . It has a molecular weight of 301.39 . The compound is typically stored in a dark, dry place at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of indole derivatives, such as Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate, has been a subject of interest in recent years . A one-pot synthetic strategy has been demonstrated to synthesize novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylate derivatives in high reaction yields and chemical purities .Molecular Structure Analysis

The InChI code for Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate is 1S/C17H23N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)15-6-4-5-14-13(15)7-8-18-14/h4-8,18H,9-12H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate are not detailed in the search results, the compound is likely to participate in reactions typical of indole derivatives and piperazine carboxylates .Physical And Chemical Properties Analysis

Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 475.3±35.0 °C at 760 mmHg, and a flash point of 241.3±25.9 °C .Applications De Recherche Scientifique

Synthesis and Characterization

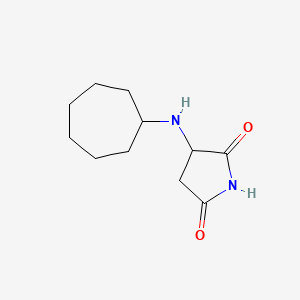

Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate and its derivatives are frequently synthesized and characterized for various applications. For instance, the synthesis of a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, involves a condensation reaction and is characterized by LCMS, NMR, IR, and CHN elemental analysis. This compound crystallizes in the monoclinic crystal system and is linked through weak intermolecular interactions and aromatic π–π stacking interactions (Sanjeevarayappa et al., 2015).

Biological Evaluation

These compounds are also evaluated for their biological activities. The aforementioned tert-butyl derivative displayed poor antibacterial and moderate anthelmintic activity. Another derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, was prepared using a modified Bruylants approach, offering a pharmacologically useful core (Gumireddy et al., 2021).

Crystal Structure Analysis

The crystal and molecular structure of these compounds are often analyzed, such as the case of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. This compound crystallizes in the monoclinic space group with typical bond lengths and angles for a piperazine-carboxylate (Mamat et al., 2012).

Application in Medicinal Chemistry

In medicinal chemistry, derivatives of tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate are often synthesized as potential pharmacological tools in studies of mood disorders. For example, 1-[4-(indol-3-yl)butyl]-4-arylpiperazines have been prepared to identify highly selective and potent 5-HT(1A) agonists, which could be useful in studying mood disorders (Heinrich et al., 2004).

Anticorrosive Properties

Moreover, compounds like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate have been studied for their anticorrosive properties, particularly for carbon steel in acidic environments. Electrochemical and surface characterization studies have shown these compounds can effectively inhibit corrosion (Praveen et al., 2021).

Safety and Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Propriétés

IUPAC Name |

tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)15-12-18-14-7-5-4-6-13(14)15/h4-7,12,18H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBQPYPBAVBBSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660874 | |

| Record name | tert-Butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate | |

CAS RN |

947498-87-5 | |

| Record name | tert-Butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Cyclopropylmethyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1418608.png)

![N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide](/img/structure/B1418610.png)

amine](/img/structure/B1418617.png)

![2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol](/img/structure/B1418619.png)

![[2-(Difluoromethoxy)-4-propoxyphenyl]methanamine](/img/structure/B1418623.png)